molecular formula C19H20ClNO3S B188655 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin CAS No. 69195-63-7

8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin

Cat. No. B188655
CAS RN: 69195-63-7
M. Wt: 377.9 g/mol
InChI Key: ACDUCLYLJDPXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin, also known as clozapine, is a psychoactive drug used to treat schizophrenia. It was first synthesized in the 1960s and was approved by the FDA in 1989. Clozapine is considered a second-generation antipsychotic drug and is known for its unique mechanism of action and effectiveness in treating treatment-resistant schizophrenia.

Mechanism Of Action

Clozapine works by blocking dopamine receptors in the brain, specifically the D4 receptor subtype. It also blocks serotonin receptors, specifically the 5-HT2A receptor subtype. This unique mechanism of action is thought to be responsible for its effectiveness in treating treatment-resistant schizophrenia.

Biochemical And Physiological Effects

Clozapine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to decrease the levels of glutamate, an excitatory neurotransmitter. These effects are thought to be responsible for its therapeutic effects in treating schizophrenia.

Advantages And Limitations For Lab Experiments

Clozapine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its effectiveness in treating schizophrenia. However, it also has several limitations, including its potential for causing agranulocytosis, a serious blood disorder. It also has a narrow therapeutic window, meaning that the dose must be carefully monitored to avoid toxicity.

Future Directions

There are several future directions for research on 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin. One area of research is the development of new antipsychotic medications that have a similar mechanism of action to 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin but without the potential for causing agranulocytosis. Another area of research is the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in combination with other medications to improve its effectiveness in treating schizophrenia. Additionally, there is ongoing research on the use of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin in treating other psychiatric disorders, such as bipolar disorder and depression.

Synthesis Methods

The synthesis of 8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin involves several steps, including the reaction of 8-chlorodibenzo(b,f)thiepin with ethyl chloroformate to form 8-chloro-10-(2-ethoxyethoxycarbonyl)dibenzo(b,f)thiepin-11-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 8-chloro-10-(2-ethoxyethoxycarbonylamino)dibenzo(b,f)thiepin.

Scientific Research Applications

Clozapine has been extensively studied for its effectiveness in treating schizophrenia. It has been found to be particularly effective in treating treatment-resistant schizophrenia, which is a subtype of schizophrenia that does not respond to typical antipsychotic medications. Clozapine has also been studied for its potential use in treating other psychiatric disorders, such as bipolar disorder and depression.

properties

CAS RN

69195-63-7

Product Name

8-Chloro-10-(2-ethoxyethoxycarbonylamino)-10,11-dihydrodibenzo(b,f)thiepin

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

2-ethoxyethyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate

InChI

InChI=1S/C19H20ClNO3S/c1-2-23-9-10-24-19(22)21-16-11-13-5-3-4-6-17(13)25-18-8-7-14(20)12-15(16)18/h3-8,12,16H,2,9-11H2,1H3,(H,21,22)

InChI Key

ACDUCLYLJDPXGT-UHFFFAOYSA-N

SMILES

CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

CCOCCOC(=O)NC1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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